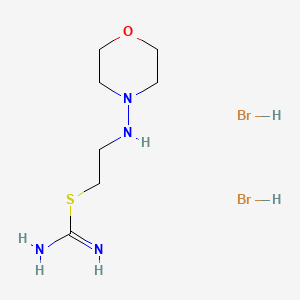
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholino group, a thioether linkage, and a dihydrobromide salt form, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide typically involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group. This is followed by the introduction of a thioether linkage through a nucleophilic substitution reaction. The final step involves the formation of the dihydrobromide salt by reacting the intermediate compound with hydrobromic acid. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium iodide or potassium chloride; reactions are performed in polar aprotic solvents like acetone or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Corresponding halide derivatives.
科学的研究の応用
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholino group can form hydrogen bonds and electrostatic interactions with active sites, while the thioether linkage may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar sulfur-containing functional groups.
Morpholine derivatives: Compounds containing the morpholine ring structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is unique due to its combination of a morpholino group, thioether linkage, and dihydrobromide salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
102612-86-2 |
|---|---|
分子式 |
C7H18Br2N4OS |
分子量 |
366.12 g/mol |
IUPAC名 |
2-(morpholin-4-ylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C7H16N4OS.2BrH/c8-7(9)13-6-1-10-11-2-4-12-5-3-11;;/h10H,1-6H2,(H3,8,9);2*1H |
InChIキー |
CJPUGCCSXAHCHE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NCCSC(=N)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






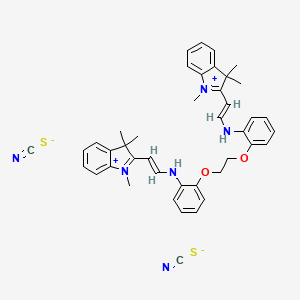

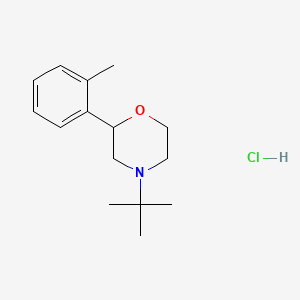
![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
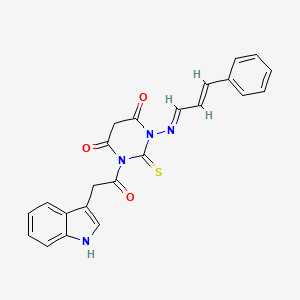
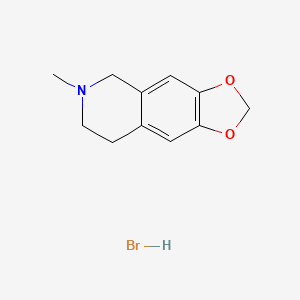


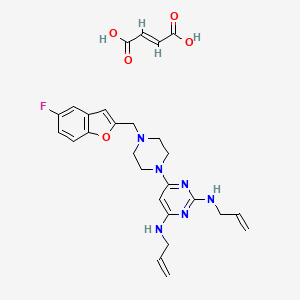
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
